molecular formula C6H13NO2S B2621869 2-hydroxy-N-methyl-4-methylsulfanylbutanamide CAS No. 1026060-80-9

2-hydroxy-N-methyl-4-methylsulfanylbutanamide

Cat. No.: B2621869
CAS No.: 1026060-80-9
M. Wt: 163.24
InChI Key: RTZNEWYJXRCWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-methyl-4-methylsulfanylbutanamide is an organic compound with the molecular formula C6H13NO2S It is known for its unique structural features, which include a hydroxyl group, a methyl group, and a methylsulfanyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-methyl-4-methylsulfanylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybutanoic acid with methylamine and methylthiol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at a moderate temperature, usually around 50-70°C, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The starting materials, 2-hydroxybutanoic acid, methylamine, and methylthiol, are mixed in a reactor, and the reaction is catalyzed using an appropriate catalyst. The reaction mixture is then subjected to purification steps, such as distillation or extraction, to isolate the desired product. The final product is obtained in high purity and yield, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-methyl-4-methylsulfanylbutanamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the butanamide backbone can be reduced to form an alcohol.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium at room temperature.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used. The reaction is usually performed in an inert solvent, such as tetrahydrofuran (THF), at low temperatures.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used. The reaction conditions vary depending on the nucleophile but generally involve mild temperatures and solvents like ethanol or water.

Major Products Formed

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted butanamides, depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-N-methyl-4-methylsulfanylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways and target specific enzymes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-methyl-4-methylsulfanylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play a crucial role in its activity, allowing it to bind to enzymes and receptors. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-hydroxy-N-methyl-4-methylsulfanylbutanamide can be compared with other similar compounds, such as:

    2-hydroxy-4-methylsulfanylbutanoic acid: This compound lacks the N-methyl group and has different chemical properties and reactivity.

    2-hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide: This compound has an additional methyl group on the nitrogen atom, which may affect its biological activity and chemical reactivity.

    2-hydroxy-4-methylthiobutanamide: This compound has a similar structure but with a different sulfur-containing group, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-hydroxy-N-methyl-4-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-7-6(9)5(8)3-4-10-2/h5,8H,3-4H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZNEWYJXRCWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026060-80-9
Record name 2-hydroxy-N-methyl-4-(methylsulfanyl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.